![molecular formula C12H16N2O3 B1303294 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide CAS No. 338419-52-6](/img/structure/B1303294.png)
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide
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Description
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide, also known as N-2-hydroxyethyl-2-oxoethyl-3-methylbenzenecarboxamide, is an organic compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a derivative of benzoic acid and is used in the synthesis of various drugs, including anticonvulsants, anti-inflammatories, and anti-depressants. It is also used as a surfactant in the production of emulsions and suspensions, and as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Flotation Performance Enhancer
The compound has been used in the synthesis of a novel hydroxyl-containing quaternary ammonium surfactant. This surfactant has been introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between the surfactant and two mineral surfaces were investigated, showing that the surfactant exhibited excellent flotation performance .
Carbon Dioxide Capture
The cyclic diamine derivative of the compound, N-(2-Hydroxyethyl)-piperazine (HEPZ), has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures .
Synthesis of Novel Complexes
The compound has been used in the synthesis of novel complexes. These complexes have been characterized by various spectroscopic techniques such as 1H NMR spectroscopy, 13C NMR spectroscopy, UV−visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, and powder X-ray .
properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-2-4-10(7-9)12(17)14-8-11(16)13-5-6-15/h2-4,7,15H,5-6,8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPXTDOSHQTQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192613 |
Source
|
Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338419-52-6 |
Source
|
Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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